methyl 3-formyl-1,2-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-formyl-1,2-thiazole-5-carboxylate is a heterocyclic compound with a thiazole ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both formyl and carboxylate functional groups in the thiazole ring makes it a versatile intermediate for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-formyl-1,2-thiazole-5-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide. The reaction proceeds through acid catalysis and subsequent deprotection steps to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-formyl-1,2-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the formyl or carboxylate groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 3-carboxy-1,2-thiazole-5-carboxylate
Reduction: 3-hydroxymethyl-1,2-thiazole-5-carboxylate
Substitution: Various substituted thiazole derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 3-formyl-1,2-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-formyl-1,2-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved would vary based on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-formyl-1,2-thiazole-5-carboxylate can be compared with other thiazole derivatives:
Thiazole: A simpler structure without the formyl and carboxylate groups, used in various chemical and biological applications.
2-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group, used in medicinal chemistry.
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: A more complex derivative with additional functional groups, used in the synthesis of bioactive molecules.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-formyl-1,2-thiazole-5-carboxylate involves the reaction of 2-aminothiazole with ethyl chloroformate to form ethyl 2-chloro-1,3-thiazole-5-carboxylate. This intermediate is then reacted with formaldehyde to form methyl 3-formyl-1,2-thiazole-5-carboxylate.", "Starting Materials": [ "2-aminothiazole", "ethyl chloroformate", "formaldehyde" ], "Reaction": [ "Step 1: React 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-chloro-1,3-thiazole-5-carboxylate.", "Step 2: React ethyl 2-chloro-1,3-thiazole-5-carboxylate with formaldehyde in the presence of a base such as sodium methoxide to form methyl 3-formyl-1,2-thiazole-5-carboxylate." ] } | |
CAS-Nummer |
2763750-63-4 |
Molekularformel |
C6H5NO3S |
Molekulargewicht |
171.18 g/mol |
IUPAC-Name |
methyl 3-formyl-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C6H5NO3S/c1-10-6(9)5-2-4(3-8)7-11-5/h2-3H,1H3 |
InChI-Schlüssel |
SWMGEQQJFCGJII-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NS1)C=O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.